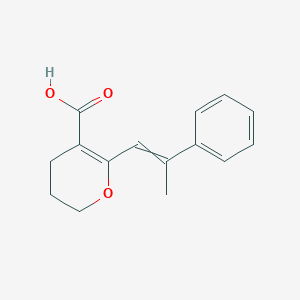
6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid is an organic compound that belongs to the class of pyran derivatives It is characterized by a pyran ring fused with a carboxylic acid group and a phenylprop-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-phenylprop-1-en-1-yl acetate with a suitable pyran precursor under acidic or basic conditions. The reaction typically requires refluxing the reactants in a suitable solvent such as ethanol or toluene for several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 9-phenyl-6-(2-phenylprop-1-en-1-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole.
- [phenyl(2-phenylprop-1-en-1-yl)phosphoryl]benzene.
Uniqueness
6-(2-Phenylprop-1-en-1-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid is unique due to its specific structural features, such as the presence of a pyran ring fused with a carboxylic acid group and a phenylprop-1-en-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63014-65-3 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
6-(2-phenylprop-1-enyl)-3,4-dihydro-2H-pyran-5-carboxylic acid |
InChI |
InChI=1S/C15H16O3/c1-11(12-6-3-2-4-7-12)10-14-13(15(16)17)8-5-9-18-14/h2-4,6-7,10H,5,8-9H2,1H3,(H,16,17) |
InChI Key |
QUJKXBMGOJPRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=C(CCCO1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


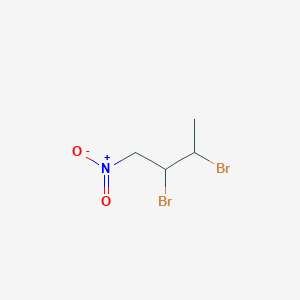
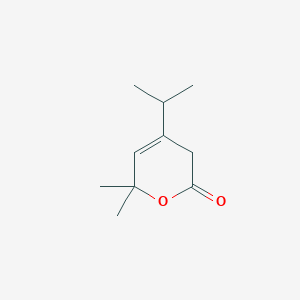
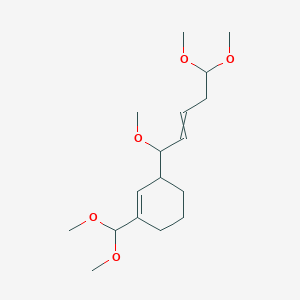
![1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14519542.png)
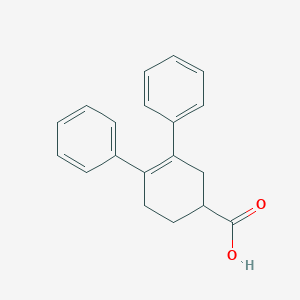
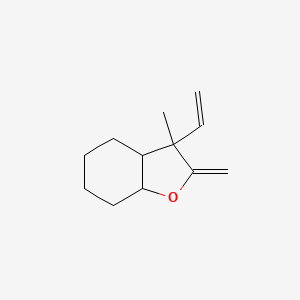
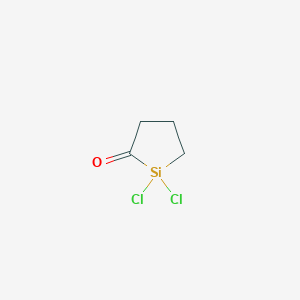
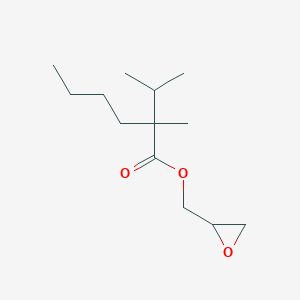
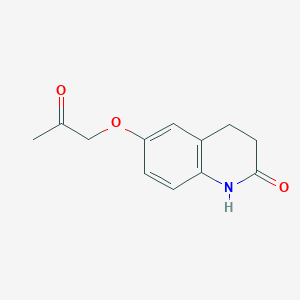
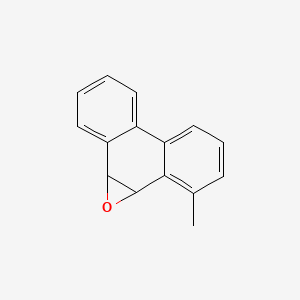
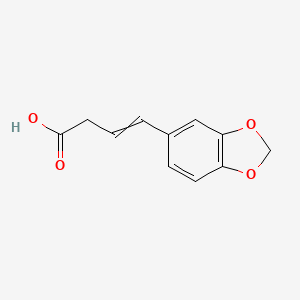
![2-[(Oxiran-2-yl)methoxy]ethyl octadecanoate](/img/structure/B14519579.png)
![S-[3-(Phenylsulfanyl)propyl] diethylcarbamothioate](/img/structure/B14519586.png)
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14519590.png)
